molecular formula C11H17NO2 B1489572 N-Ethyl-2-(4-methoxyphenoxy)ethanamine CAS No. 915921-32-3

N-Ethyl-2-(4-methoxyphenoxy)ethanamine

Cat. No. B1489572
CAS RN: 915921-32-3
M. Wt: 195.26 g/mol
InChI Key: HNYCFGODLMERFV-UHFFFAOYSA-N
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Description

“N-Ethyl-2-(4-methoxyphenoxy)ethanamine” is a chemical compound with the CAS Number: 915921-32-3 . It has a molecular weight of 195.26 and its IUPAC name is N-ethyl-2-(4-methoxyphenoxy)ethanamine .


Molecular Structure Analysis

The molecular formula of “N-Ethyl-2-(4-methoxyphenoxy)ethanamine” is C11H17NO2 . The InChI Code is 1S/C11H17NO2/c1-3-12-8-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-Ethyl-2-(4-methoxyphenoxy)ethanamine” has a molecular weight of 195.25800 . The Polar Surface Area (PSA) is 30.49000 and the LogP is 2.07440 .

Scientific Research Applications

Molecular Docking and Antimicrobial Studies

Research involving similar compounds, such as Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine, demonstrates their potential in antimicrobial and antidiabetic studies. These compounds have been synthesized using environmentally friendly methods and tested for their inhibitory activities against bacterial growth and α-amylase, showing promising results. Additionally, their application in molecular docking analyses to predict activity against COVID-19 by binding with the SARS-CoV-2 highlights their potential in developing antiviral medications (S. G et al., 2023).

Pharmacology of Psychoactive Substances

Research into the neurochemical pharmacology of psychoactive substances related to N-Ethyl-2-(4-methoxyphenoxy)ethanamine, specifically substituted N-benzylphenethylamines, reveals high potency agonists at 5-HT2A receptors. These studies contribute to understanding the pharmacological profile and potential therapeutic applications of such compounds, including their hallucinogenic activity and psychoactive effects (A. Eshleman et al., 2018).

Cytochrome P450 Enzyme Involvement

Investigations into the metabolism of related compounds, like NBOMe compounds, by cytochrome P450 enzymes, provide critical insights into their pharmacokinetics. Identifying the main enzymes involved in their metabolism helps predict drug-drug interactions and understand the metabolic pathways, which is crucial for drug development and safety assessments (L. M. Nielsen et al., 2017).

Toxicology and Clinical Toxicology Testing

The development of high-performance liquid chromatography tandem mass spectrometry methods for the determination of related compounds in human serum illustrates the importance of accurate diagnostic tools in clinical toxicology. Such methods enable the detection and quantification of novel psychoactive substances in intoxicated patients, facilitating better clinical management and understanding of the toxicological profiles of these compounds (J. Poklis et al., 2013).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-Ethyl-2-(4-methoxyphenoxy)ethanamine” can be found online . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

N-ethyl-2-(4-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-12-8-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYCFGODLMERFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651092
Record name N-Ethyl-2-(4-methoxyphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(4-methoxyphenoxy)ethanamine

CAS RN

915921-32-3
Record name N-Ethyl-2-(4-methoxyphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-(4-methoxyphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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